

6-Phenylnicotinic Acid Derivatives: A Promising Scaffold for Kinase Inhibition

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Compound of Interest

Compound Name: **6-Phenylnicotinic acid**

Cat. No.: **B1347016**

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.^[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.^[1] Kinase inhibitors have emerged as a successful class of targeted therapies.^[2] Heterocyclic compounds, particularly those containing a pyridine core, form the basis of many potent kinase inhibitors. This document focuses on the emerging potential of **6-phenylnicotinic acid** derivatives as a novel scaffold for the development of kinase inhibitors. While direct and extensive research on this specific scaffold is nascent, related nicotinic acid and nicotinamide derivatives have shown significant promise in targeting various kinases, suggesting a fertile ground for further investigation.

Rationale for 6-Phenylnicotinic Acid Derivatives as Kinase Inhibitors

The nicotinic acid (a pyridine-3-carboxylic acid) backbone is a "privileged" structure in medicinal chemistry. Its derivatives have been explored for a range of biological activities. The introduction of a phenyl group at the 6-position of the nicotinic acid ring offers a key structural feature for engaging with the ATP-binding pocket of kinases. This phenyl ring can be further substituted to optimize potency, selectivity, and pharmacokinetic properties. The carboxylic acid

moiety provides a handle for creating amides, esters, and other derivatives to modulate activity and cellular permeability.

Several studies on related nicotinic acid and nicotinamide derivatives have demonstrated potent inhibition of various kinases, underscoring the potential of this chemical class.

Quantitative Data on Related Nicotinic Acid Kinase Inhibitors

While specific IC₅₀ values for **6-phenylnicotinic acid** derivatives are not yet widely published, the following tables summarize the activity of closely related nicotinic acid and nicotinamide derivatives against key cancer-related kinases. This data provides a benchmark for the potential efficacy of the **6-phenylnicotinic acid** scaffold.

Table 1: Kinase Inhibitory Activity of Nicotinic Acid Derivatives

Compound Class	Target Kinase	IC ₅₀ Value	Reference
Nicotinic Acid Derivative (5c)	VEGFR-2	0.068 μM	[3]
Pyrido[2,3-d]pyrimidine (4)	PIM-1	11.4 nM	[4]
Pyrido[2,3-d]pyrimidine (10)	PIM-1	17.2 nM	[4]

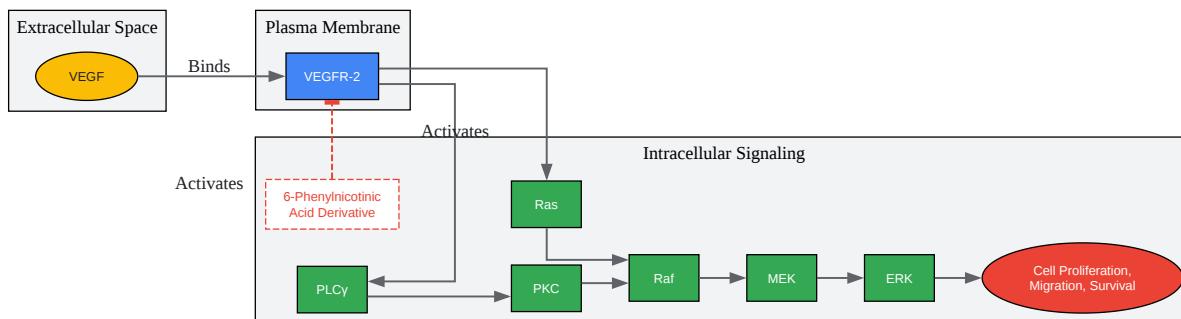
Table 2: Anti-proliferative Activity of Nicotinamide Derivatives

Compound	Cell Line	IC ₅₀ Value	Reference
Nicotinamide Derivative (10l)	SW620 (Colon Cancer)	0.61 μM	[5]
Nicotinamide Derivative (10l)	NCI-H1975 (Lung Cancer)	1.06 μM	[5]

Signaling Pathways and Experimental Workflows

Targeted Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

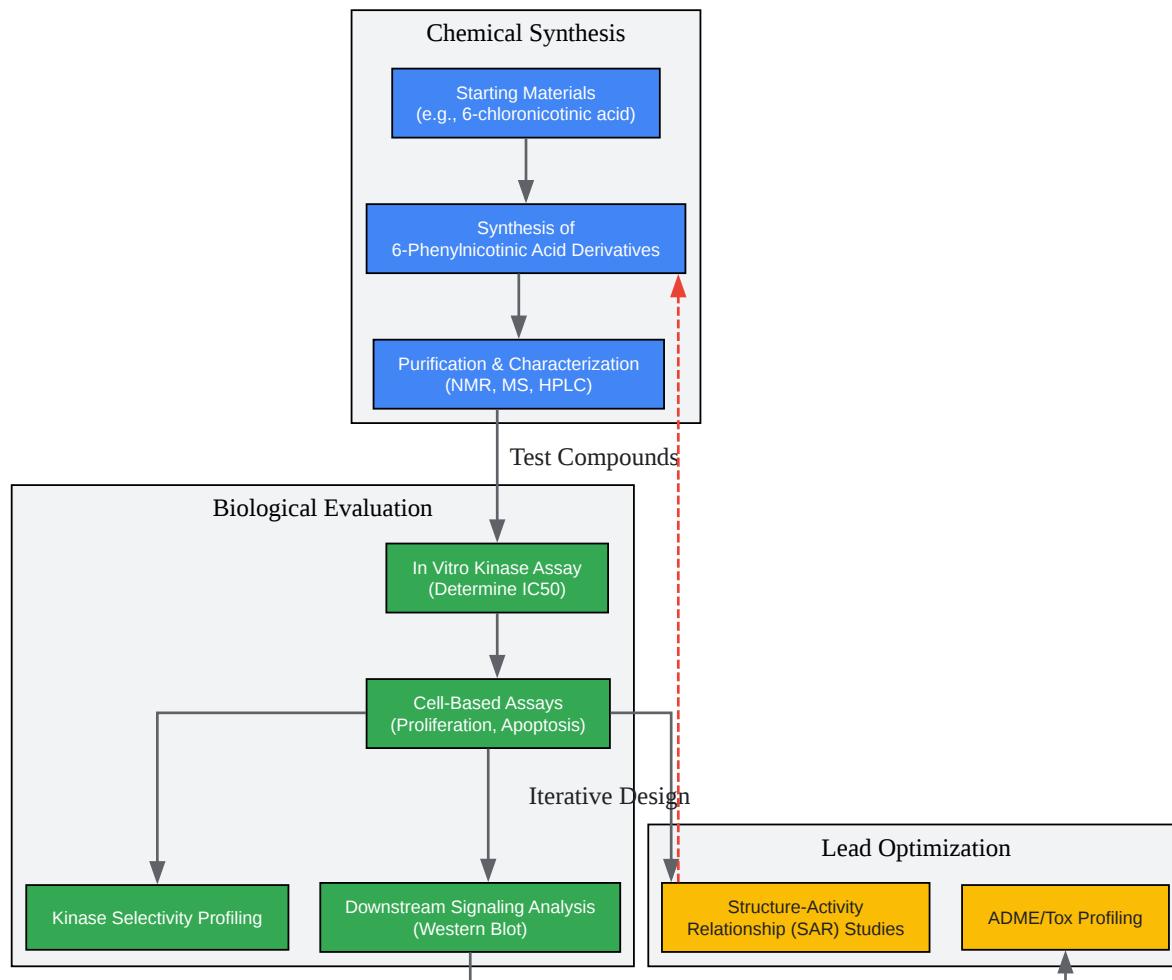


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Caption: VEGFR-2 signaling pathway and the point of inhibition.

General Experimental Workflow

The evaluation of novel **6-phenylnicotinic acid** derivatives as kinase inhibitors typically follows a multi-step process from chemical synthesis to biological characterization.



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